

# Molecular weight and formula of 3-Sulfanyloxolan-2-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Sulfanyloxolan-2-one

Cat. No.: B077332

[Get Quote](#)

## In-Depth Technical Guide to 3-Sulfanyloxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **3-Sulfanyloxolan-2-one**, also known as 3-mercapto- $\gamma$ -butyrolactone. It details the physicochemical properties, synthesis, and potential biological significance of this thiolactone compound. The document includes a detailed experimental protocol for its synthesis, a summary of its key quantitative data, and a discussion of its potential role in biological systems, drawing parallels with the well-studied homocysteine thiolactone. This guide is intended to serve as a valuable resource for researchers in chemistry, biology, and pharmacology interested in the study and application of thiolactones.

### Introduction

**3-Sulfanyloxolan-2-one** is a sulfur-containing heterocyclic compound belonging to the  $\gamma$ -butyrolactone family. The presence of a thiol group at the  $\alpha$ -position of the lactone ring imparts unique chemical reactivity and potential biological activity to the molecule. While research on this specific compound is not extensive, its structural similarity to other biologically active lactones and thiol-containing molecules suggests its potential importance in various

biochemical processes. This guide aims to consolidate the available information and provide a foundational resource for further investigation.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Sulfanyloxolan-2-one** is presented in Table 1.

Table 1: Physicochemical Properties of **3-Sulfanyloxolan-2-one**<sup>[1][2]</sup>

| Property          | Value  |
|-------------------|--|
| Molecular Formula | C <sub>4</sub> H <sub>6</sub> O <sub>2</sub> S         |
| Molecular Weight  | 118.16 g/mol   |
| IUPAC Name        | 3-sulfanyloxolan-2-one                                 |
| Synonyms          | 3-mercapto-γ-butyrolactone, α-mercapto-γ-butyrolactone |
| CAS Number        | 14032-62-3   |
| Appearance        | Not explicitly documented, likely a liquid             |
| Solubility        | Expected to be soluble in organic solvents             |

## Synthesis of 3-Sulfanyloxolan-2-one

The synthesis of **3-Sulfanyloxolan-2-one** can be achieved through a two-step process starting from γ-butyrolactone. The first step involves the bromination of the α-carbon, followed by the substitution of the bromine atom with a thiol group.

### Experimental Protocol: Synthesis of α-Bromo-γ-butyrolactone (Precursor)<sup>[3]</sup>

This protocol is adapted from the synthesis of α-bromo-γ-butyrolactone, a key intermediate.

Materials:

- $\gamma$ -Butyrolactone
- Red phosphorus
- Bromine
- Water
- Diethyl ether
- Magnesium sulfate

Procedure:

- In a three-necked, round-bottomed flask equipped with a dropping funnel, stirrer, and reflux condenser, place  $\gamma$ -butyrolactone and red phosphorus.
- Cool the mixture in an ice bath and add bromine dropwise over 30 minutes with moderate stirring.
- Heat the mixture to 70°C and add an additional portion of bromine over 30 minutes.
- After the addition is complete, raise the temperature to 80°C and maintain for 3 hours.
- Cool the reaction mixture and remove excess bromine and hydrogen bromide by blowing air through the mixture.
- Cautiously add water to the aerated reaction mixture while stirring.
- Heat the mixture under reflux for 4 hours.
- After cooling, extract the product with diethyl ether.
- Dry the combined ether extracts over magnesium sulfate.
- Remove the solvent under reduced pressure and distill the crude product to obtain  $\alpha$ -bromo- $\gamma$ -butyrolactone.

## Experimental Protocol: Synthesis of 3-Sulfanyloxolan-2-one

This proposed protocol is based on the reaction of the  $\alpha$ -bromo precursor with a sulfur nucleophile.

### Materials:

- $\alpha$ -Bromo- $\gamma$ -butyrolactone
- Sodium hydrosulfide (NaSH) or a similar thiolating agent
- Anhydrous solvent (e.g., ethanol or tetrahydrofuran)
- Inert atmosphere (e.g., nitrogen or argon)

### Procedure:

- In a flask under an inert atmosphere, dissolve  $\alpha$ -bromo- $\gamma$ -butyrolactone in an anhydrous solvent.
- Cool the solution in an ice bath.
- Slowly add a solution of sodium hydrosulfide in the same solvent to the cooled solution of  $\alpha$ -bromo- $\gamma$ -butyrolactone with stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a dilute acid solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **3-sulfanyloxolan-2-one**.

## Logical Workflow for Synthesis



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-Sulfanyloxolan-2-one**.

## Characterization Data

The following table summarizes the expected characterization data for **3-Sulfanyloxolan-2-one** based on its structure and data from similar compounds.

Table 2: Characterization Data for **3-Sulfanyloxolan-2-one**

| Technique           | Expected Observations  |
|---------------------|--|
| $^1\text{H}$ NMR    | Signals corresponding to the protons of the lactone ring and a signal for the thiol proton. The proton at the $\alpha$ -carbon will be a multiplet coupled to the adjacent methylene protons. The methylene protons of the ring will show complex splitting patterns.                                      |
| $^{13}\text{C}$ NMR | A signal for the carbonyl carbon of the lactone, a signal for the $\alpha$ -carbon bearing the thiol group, and signals for the other two carbons of the oxolane ring.   |
| IR Spectroscopy     | A strong absorption band for the C=O stretch of the $\gamma$ -lactone (typically around $1770\text{ cm}^{-1}$ ). An absorption for the S-H stretch (typically weak, around $2550\text{-}2600\text{ cm}^{-1}$ ). C-O and C-S stretching bands will also be present. <a href="#">[1]</a> <a href="#">[2]</a> |
| Mass Spectrometry   | The molecular ion peak ( $\text{M}^+$ ) at $m/z = 118$ . Fragmentation patterns would likely involve the loss of CO, SH, and other small fragments from the lactone ring. <a href="#">[3]</a>  |

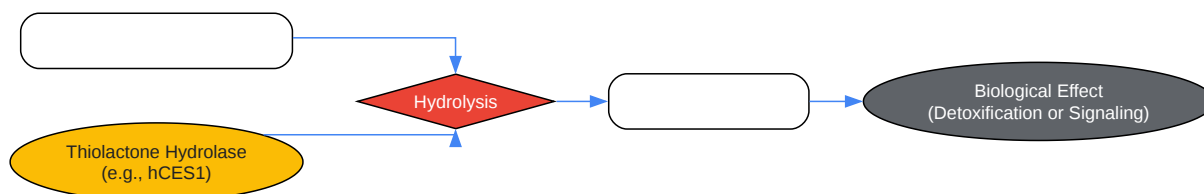
## Potential Biological Significance and Signaling

While direct experimental evidence for the biological role of **3-Sulfanyloxolan-2-one** is limited, its structural features suggest potential involvement in cellular processes, particularly those related to thiol chemistry and lactone signaling.

## Analogy to Homocysteine Thiolactone

Homocysteine thiolactone (HTL) is a cyclic thioester of homocysteine that is known to be a toxic metabolite.[\[4\]](#) It can react with proteins, leading to protein damage and autoimmune responses.[\[4\]](#) The hydrolysis of HTL is a key detoxification pathway catalyzed by enzymes such as homocysteine thiolactone hydrolase.[\[4\]](#)[\[5\]](#)

Given its structural similarity, **3-Sulfanyloxolan-2-one** could potentially interact with similar enzymatic pathways. It might act as a substrate, inhibitor, or modulator of enzymes that process thiolactones.



[Click to download full resolution via product page](#)

Caption: Potential enzymatic hydrolysis of **3-Sulfanyloxolan-2-one**.

## Role in Thiol Signaling Networks

Thiols play a crucial role in cellular signaling and redox homeostasis.[6] The thiol group of **3-Sulfanyloxolan-2-one** could participate in various redox reactions, such as disulfide bond formation with proteins or other small molecules. This could modulate the activity of signaling proteins and transcription factors, thereby influencing cellular responses.

## Conclusion

**3-Sulfanyloxolan-2-one** is a molecule with interesting chemical features that warrant further investigation. This technical guide has provided a summary of its known properties and a detailed protocol for its synthesis. The potential biological activities, by analogy to other thiolactones, suggest that this compound could be a valuable tool for studying cellular signaling and enzyme mechanisms. Future research should focus on the experimental validation of its biological effects and the elucidation of its specific molecular targets.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Sulfanyloxolan-2-one | C<sub>4</sub>H<sub>6</sub>O<sub>2</sub>S | CID 139666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Sulfanyloxolan-2-one | C<sub>4</sub>H<sub>6</sub>O<sub>2</sub>S | CID 139666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-sulfanyloxolan-2-one (C<sub>4</sub>H<sub>6</sub>O<sub>2</sub>S) [pubchemlite.lcsb.uni.lu]
- 4. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol Signalling Network with an Eye to Diabetes [mdpi.com]
- To cite this document: BenchChem. [Molecular weight and formula of 3-Sulfanyloxolan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077332#molecular-weight-and-formula-of-3-sulfanyloxolan-2-one]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)



